molecular formula C23H31N5 B1229501 5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B1229501
M. Wt: 377.5 g/mol
InChI Key: IBAJVZQIEQKVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a N-arylpiperazine.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, have been explored in synthesis processes, leading to the development of new chemical structures. For instance, a study by Atta (2011) detailed the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, showcasing the structural versatility and reactivity of this class of compounds (Atta, 2011).

Crystallography and Molecular Interactions

  • The hydrogen-bonded structures of compounds similar to 5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine have been studied for their molecular interactions. Portilla et al. (2006) examined the hydrogen-bonded chain formations in similar pyrazolo[1,5-a]pyrimidine compounds, providing insight into the intermolecular forces and structural aspects of these molecules (Portilla et al., 2006).

Potential Pharmacological Properties

  • Although this response excludes information on drug use and dosage, it's notable that some pyrazolo[1,5-a]pyrimidine derivatives have been studied for their pharmacological properties. For example, Auzzi et al. (1983) investigated the anti-inflammatory properties of 2-phenylpyrazolo[1,5-a]pyrimidines, showing the potential therapeutic applications of this chemical class (Auzzi et al., 1983).

Receptor Affinity and Selectivity

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to target specific human adenosine receptor subtypes, as shown in a study by Squarcialupi et al. (2017). This research highlights the role of specific moieties in affecting receptor affinity and selectivity, relevant to the design of drugs targeting neural receptors (Squarcialupi et al., 2017).

properties

Product Name

5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C23H31N5

Molecular Weight

377.5 g/mol

IUPAC Name

5-tert-butyl-7-(4-ethylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H31N5/c1-6-26-12-14-27(15-13-26)20-16-19(23(3,4)5)24-22-21(17(2)25-28(20)22)18-10-8-7-9-11-18/h7-11,16H,6,12-15H2,1-5H3

InChI Key

IBAJVZQIEQKVFA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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